rac-tert-butyl(2R,4R)-4-amino-2-phenylpiperidine-1-carboxylate,trans

Description

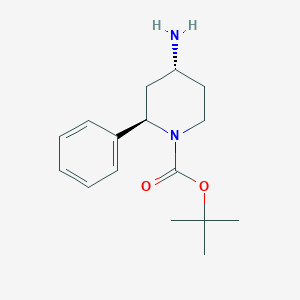

rac-tert-butyl(2R,4R)-4-amino-2-phenylpiperidine-1-carboxylate,trans is a chiral piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protective group at the 1-position, an amino substituent at the 4-position, and a phenyl group at the 2-position of the piperidine ring. The "rac" designation indicates a racemic mixture of enantiomers, while "trans" specifies the relative stereochemistry between the 2R and 4R configurations. Its stereochemical complexity and functional group diversity make it a valuable scaffold for structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

tert-butyl (2R,4R)-4-amino-2-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-13(17)11-14(18)12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3/t13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIVMNPKSPHVAQ-ZIAGYGMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 4-Substituted Pyridines

4-Alkylpyridines serve as precursors for piperidine rings via catalytic hydrogenation. For example, 4-phenylpyridine undergoes hydrogenation with PtO₂ under HCl to yield 4-cyclohexylpiperidinium salts. This method achieves near-quantitative yields and avoids foul-smelling free bases.

General Procedure :

- Alkylate 4-picoline with alkyl halides using LDA/n-BuLi.

- Hydrogenate the resulting 4-alkylpyridine with PtO₂/HCl.

Example :

Wittig Reaction and Reductive Cyclization

Alternative routes involve Wittig reactions on N-Cbz-piperidone followed by hydrogenation. However, this method is less favored due to lower yields and purification challenges.

The U-3CR enables simultaneous introduction of C2 and C4 groups with high trans-diastereoselectivity. Key steps:

- Generate Δ¹-piperideine intermediates via condensation.

- React with isocyanides and carboxylic acids under acidic conditions.

Mechanistic Insight :

Axial attack of the isocyanide on protonated Δ¹-piperideine favors trans-configuration (Scheme 5 in). This kinetic control avoids equatorial attack, which would require higher energy for chair inversion.

Example :

Michael Addition and Alkylation

For C2-phenyl introduction, Michael addition of benzylmagnesium bromide to Δ¹-piperideine derivatives is effective. Subsequent alkylation at C4 with nitro or azide groups enables amino group installation after reduction.

Functional Group Transformations

Amino Group Installation

Nitro Reduction :

Reductive Amination :

Boc Protection

Reagents : Boc anhydride, DMAP, CH₂Cl₂.

Conditions : Room temperature, 12–24 hours.

Yield : >90%.

Comparative Analysis of Synthetic Routes

Characterization and Validation

Spectroscopic Data :

- ¹H NMR : δ 1.45 (s, Boc CH₃), 3.20–3.50 (piperidine H), 7.30–7.50 (phenyl H).

- IR : 1680 cm⁻¹ (C=O, Boc), 3350 cm⁻¹ (N-H).

Chromatographic Purity :

Industrial-Scale Considerations

Cost-Efficiency :

- PtO₂ hydrogenation is preferable for scalability over chiral catalysts.

- Boc protection simplifies purification vs. Cbz or Fmoc.

Environmental Impact :

- Replace EtOAc with cyclopentyl methyl ether (CPME) for greener extraction.

Chemical Reactions Analysis

Synthetic Routes for Piperidine Derivatives

Key synthetic strategies for tert-butyl-protected piperidines involve:

-

Boc-protection/deprotection of amines (e.g., 4-amino group) under standard acidic/basic conditions .

-

Suzuki-Miyaura coupling to introduce aryl groups (e.g., bromophenyl intermediates coupled with boronic acids) .

-

Cyclopropanation of alkenes (e.g., using diazomethane or Simmons-Smith conditions) to rigidify piperidine conformations .

Example Reaction Sequence for Methyl-Substituted Analogues:

Stereochemical Control

The trans-configuration of 2,4-disubstituted piperidines is achieved via:

-

Diastereoselective Ugi-3CR reactions using isocyanides and carboxylic acids, favoring axial attack on Δ<sup>1</sup>-piperideine intermediates (dr >20:1) .

-

Chiral resolution of racemates using HPLC with chiral stationary phases .

Key Data for trans-2,4-Disubstituted Piperidines:

Functional Group Transformations

-

Lactam Formation : Secondary amines (e.g., 15–18 ) are oxidized to lactams (21–24 ) using RuO<sub>4</sub> or enzymatic methods, enhancing solubility .

-

Prodrug Synthesis : Carboxylic acids (e.g., 42 ) are esterified with pivaloyloxymethyl groups to improve bioavailability (e.g., prodrug 143 ) .

Comparative Affinity of Modified Derivatives:

Challenges in Phenyl-Substituted Systems

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 276.38 g/mol

- Structural Features : The compound contains a piperidine ring with an amino group and a phenyl group, alongside a tert-butyl ester moiety. Its stereochemistry is defined by the (2R,4R) configuration, which significantly influences its biological activity and interactions in chemical environments.

Medicinal Chemistry Applications

Rac-tert-butyl(2R,4R)-4-amino-2-phenylpiperidine-1-carboxylate has shown potential in various therapeutic areas:

- Neuropharmacology : Preliminary studies indicate that this compound may interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine transporters. This suggests potential applications in treating neurological disorders such as depression or attention deficit hyperactivity disorder (ADHD) .

- Anticancer Research : The compound's ability to modulate biological pathways makes it a candidate for anticancer drug development. Its structural analogs have been shown to exhibit cytotoxic effects against various cancer cell lines, indicating that further investigations into its derivatives could yield promising therapeutic agents .

Synthetic Organic Chemistry

The synthesis of rac-tert-butyl(2R,4R)-4-amino-2-phenylpiperidine-1-carboxylate typically involves several key steps:

- Formation of the Piperidine Ring : The initial step often involves the cyclization of appropriate precursors to form the piperidine structure.

- Substitution Reactions : Subsequent reactions introduce the amino and phenyl groups at specific positions on the piperidine ring.

- Esterification : The final step usually involves the formation of the tert-butyl ester, which enhances solubility and stability.

This multi-step synthesis pathway allows for the introduction of various substituents that can modify the compound's properties and enhance its biological activity.

Biological Interaction Studies

Research has focused on understanding how rac-tert-butyl(2R,4R)-4-amino-2-phenylpiperidine-1-carboxylate interacts with biological targets:

- Binding Affinity Studies : Interaction studies have demonstrated that this compound exhibits significant binding affinity to various receptors and transporters involved in neurotransmission. Such studies are crucial for elucidating its mechanism of action and potential therapeutic effects .

Data Tables for Comparison

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Rac-tert-butyl(2R,4R)-4-amino-2-phenylpiperidine-1-carboxylate | Chiral piperidine structure with amino and phenyl groups | Potential neuropharmacological effects |

| Tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate | Similar piperidine structure | Lacks chirality |

| N-Boc 4-(3-methoxyphenyl)piperidine | Contains methoxy group | Different solubility profile |

Mechanism of Action

The mechanism of action of rac-tert-butyl(2R,4R)-4-amino-2-phenylpiperidine-1-carboxylate,trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine derivatives with tert-butyl carbamate protection and varied substituents at the 2- and 4-positions are widely utilized in drug discovery. Below is a detailed comparison of rac-tert-butyl(2R,4R)-4-amino-2-phenylpiperidine-1-carboxylate,trans with analogous compounds, focusing on structural features, physicochemical properties, and applications.

Table 1: Comparison of Key Piperidine Derivatives

Stereochemical and Functional Group Analysis

- Amino vs. Bromomethyl/Other Groups: The 4-amino group in the target compound provides a site for hydrogen bonding and further functionalization (e.g., amide coupling), whereas bromomethyl or cyano substituents in analogs enable divergent reactivity (e.g., nucleophilic substitution or click chemistry) .

- Phenyl vs.

Biological Activity

Rac-tert-butyl(2R,4R)-4-amino-2-phenylpiperidine-1-carboxylate,trans is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structure-activity relationship (SAR), and applications in drug development.

- Molecular Formula: C₁₁H₁₅N₂O₂

- Molecular Weight: 214.30 g/mol

- CAS Number: 1691250-97-1

- Structure: The compound features a piperidine ring with a phenyl group and a tert-butyl ester, contributing to its lipophilicity and biological interactions.

This compound has been studied for its interaction with various biological targets. It is particularly noted for its role as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development, which is a novel approach for targeted protein degradation. This method enhances the selectivity and efficacy of therapeutic agents by directing the ubiquitin-proteasome system to degrade specific proteins associated with diseases such as cancer.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits anti-proliferative activity against various cancer cell lines. For instance, structure-activity relationship (SAR) studies indicated that modifications to the phenyl substituent can significantly enhance the anti-tumor efficacy compared to conventional iron chelators like desferrioxamine .

Case Studies

- Anti-Cancer Activity : A study highlighted that derivatives of piperidine compounds, including this compound, showed promising results in inhibiting tumor growth in vitro. The compound's structure allows it to interact effectively with cellular targets involved in proliferation pathways .

- Influenza Virus Inhibition : Another research reported that piperidine-based derivatives exhibited potent inhibitory activity against influenza virus strains. The EC50 values were notably low, indicating strong antiviral properties . Although this compound was not directly tested in this context, its structural relatives suggest potential antiviral applications.

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

- Substituent Effects : Electron-donating groups on the phenyl ring enhance biological activity compared to electron-withdrawing groups.

- Linker Flexibility : The semi-flexible nature of the linker plays a crucial role in optimizing drug-like properties and enhancing binding affinity to target proteins .

| Substituent Type | Biological Activity |

|---|---|

| Electron-donating (e.g., -CH₃) | Increased anti-proliferative activity |

| Electron-withdrawing (e.g., -Cl) | Decreased activity |

Applications in Drug Development

The compound's unique properties make it suitable for various applications:

- Targeted Protein Degradation : As part of PROTAC technology, it aids in selectively degrading pathogenic proteins.

- Antiviral Development : Its structural analogs are being explored for their potential as antiviral agents against influenza and possibly other viruses.

Q & A

Basic: What analytical methods are recommended for characterizing the purity and stereochemical configuration of rac-tert-butyl(2R,4R)-4-amino-2-phenylpiperidine-1-carboxylate,trans?

Methodological Answer:

- GC-MS with EI ionization : Use a split ratio of 1:50, injector temperature at 280°C, and retention time locked to tetracosane (9.258 min). Base peaks at m/z 57, 83, and 93 confirm fragmentation patterns .

- FTIR-ATR : Scan 4000–400 cm⁻¹ with 4 cm⁻¹ resolution to identify amine (N-H stretch ~3300 cm⁻¹) and carbonyl (C=O stretch ~1680 cm⁻¹) groups .

- HPLC-TOF : Validate molecular weight (theoretical: 276.1838 g/mol; measured Δppm: -1.34) to confirm purity ≥98% .

- Chiral chromatography : Required to distinguish trans stereoisomers from cis analogs, though specific conditions are not detailed in the provided evidence.

Basic: How should researchers ensure chemical stability during storage and handling?

Methodological Answer:

- Storage : Keep in airtight containers at 2–8°C, avoiding humidity. Stability is confirmed under these conditions .

- Incompatible materials : Separate from strong oxidizing agents (e.g., peroxides) to prevent hazardous reactions .

- Safety protocols : Use PPE (gloves, lab coats) and fume hoods. Waste must be segregated and disposed via certified biohazard services .

Advanced: How can computational modeling optimize synthetic routes for stereoselective piperidine derivatives like this compound?

Methodological Answer:

- Quantum chemistry simulations : Use software like CC-DPS (patented QSQN technology) to predict reaction pathways and transition states, minimizing trial-and-error synthesis .

- Virtual screening : Model steric effects of the tert-butyl group and phenyl substituents to prioritize reactions with high enantiomeric excess .

- Statistical thermodynamics : Calculate activation energies for key steps (e.g., Boc protection/deprotection) to refine temperature and catalyst choices .

Advanced: What strategies resolve contradictions in reported reactivity data for tert-butyl-protected piperidine intermediates?

Methodological Answer:

- Controlled comparative studies : Replicate reactions under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables like moisture sensitivity .

- Cross-validation with multiple techniques : Combine NMR, X-ray crystallography (e.g., Acta Crystallographica data ), and kinetic studies to confirm mechanistic hypotheses.

- Meta-analysis : Review reaction fundamentals (RDF2050112 ) to identify systemic errors, such as unaccounted stereochemical drift during workup .

Advanced: How to design experiments probing the biological activity of this compound’s stereoisomers?

Methodological Answer:

- Stereochemical separation : Use preparative chiral HPLC to isolate trans and cis isomers. Validate purity via GC-MS and polarimetry .

- In vitro assays : Test isomers against target receptors (e.g., amine-linked enzymes) with fluorescence polarization to quantify binding affinity differences .

- Structure-activity relationship (SAR) modeling : Map electronic effects of the phenyl and tert-butyl groups using QSPR (Quantitative Structure-Property Relationship) tools .

Basic: What are the limitations of current toxicity and ecological impact data for this compound?

Methodological Answer:

- Data gaps : No acute/chronic toxicity or bioaccumulation studies are available. Researchers must assume precautionary principles (e.g., treat as hazardous) .

- Ecotoxicity testing : Follow OECD guidelines for Daphnia magna or algal growth inhibition assays to fill data gaps .

Advanced: How to troubleshoot low yields in multi-step syntheses involving tert-butyl carbamate protection?

Methodological Answer:

- Reaction monitoring : Use in situ FTIR to detect premature Boc deprotection (loss of ~1680 cm⁻¹ peak) .

- Optimize workup : Replace aqueous extraction with solid-phase extraction (SPE) to retain polar intermediates .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during piperidine functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.